2-[(4-Chlorobenzyl)oxy]-1-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQPDIBDYVUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377131 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-15-3 | |
| Record name | 2-[(4-Chlorophenyl)methoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorobenzyl Oxy 1 Ethanol and Analogs
Established Synthetic Pathways for Benzyl (B1604629) Ether Formation in Ethanol (B145695) Derivatives
The creation of the benzyl ether linkage in ethanol-derived structures is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal.
Alkylation Reactions Utilizing (4-Chlorobenzyl)halides
The Williamson ether synthesis stands as a classic and widely employed method for forming ether linkages. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.compearson.com In the context of synthesizing 2-[(4-Chlorobenzyl)oxy]-1-ethanol, this would involve the reaction of a deprotonated ethylene (B1197577) glycol with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. youtube.com
The reaction proceeds via an S(_N)2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the benzyl halide, displacing the halide leaving group. wikipedia.org For this reaction to be efficient, a strong base is typically required to deprotonate the alcohol, forming the more nucleophilic alkoxide. nagwa.com Common bases used for this purpose include sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comorganic-synthesis.com Alternatively, alkali metal hydroxides like potassium hydroxide (B78521) (KOH) can be used, sometimes without a solvent. researchgate.net
The choice of the halide is also crucial. While both chlorides and bromides are effective, bromides are generally more reactive. The primary nature of the benzyl halide minimizes the risk of competing elimination reactions, making the Williamson ether synthesis a highly favorable route for preparing benzyl ethers. youtube.com
Table 1: Key Parameters in Williamson Ether Synthesis
| Parameter | Description | Common Reagents/Conditions |
| Alcohol | The source of the alkoxide nucleophile. | Ethylene glycol |
| Base | Deprotonates the alcohol to form the alkoxide. | NaH, KH, KOH, Cs₂CO₃, K₂CO₃ organic-synthesis.com |
| Alkyl Halide | The electrophile that is attacked by the alkoxide. | 4-Chlorobenzyl chloride, 4-Chlorobenzyl bromide youtube.com |
| Solvent | The medium in which the reaction is carried out. | THF, DMF, Acetonitrile (B52724) masterorganicchemistry.comchem-station.com |
| Temperature | Reaction temperature can influence the rate and yield. | Room temperature to elevated temperatures organic-synthesis.com |
Condensation and Related Reaction Strategies
An alternative to alkylation is the condensation reaction, which involves the joining of two molecules with the elimination of a smaller molecule, typically water. Acid-catalyzed self-condensation of alcohols can produce symmetrical ethers. pearson.com For the synthesis of an unsymmetrical ether like this compound, a cross-condensation approach would be necessary. However, controlling the selectivity to favor the desired unsymmetrical product over symmetrical byproducts can be challenging.
More sophisticated condensation strategies have been developed. For instance, the use of activating agents can facilitate the etherification. One such method involves the use of 2-benzyloxypyridine and methyl triflate, which generates an active benzyl transfer reagent in situ. nih.gov This approach allows for the benzylation of alcohols under neutral conditions, which can be advantageous for substrates sensitive to acidic or basic conditions. nih.gov
Another strategy involves the acid-catalyzed reaction between an alcohol and another alcohol, though this typically requires harsh conditions and may lead to a mixture of products. umons.ac.be However, recent advancements have focused on developing milder and more selective catalysts for such transformations.
Novel and Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This has led to the exploration of "green" approaches for ether synthesis that minimize waste, use less toxic reagents, and operate under milder conditions.
One promising area is the use of iron catalysts. Iron(III) chloride, for example, has been shown to catalyze the homo- and cross-etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. nih.govacs.org This method offers an eco-friendly alternative to traditional methods that often rely on stoichiometric amounts of strong bases and produce significant salt waste. acs.org
Another green approach involves micellar catalysis. By using surfactants in an aqueous medium, a pseudo-organic environment is created within micelles, which can enhance the local concentration of reactants and promote the reaction. researchgate.net This technique has been successfully applied to the Williamson ether synthesis, allowing the reaction to be carried out in water, a benign solvent. researchgate.net
Photoredox catalysis is also emerging as a powerful tool in organic synthesis. While not yet specifically reported for this compound, photoredox-mediated methods have been developed for the intermolecular trapping of alkoxyl radicals by silyl (B83357) enol ethers, offering a novel disconnection for ether synthesis. organic-chemistry.org
Optimization of Reaction Conditions and Process Parameters for Scalable Synthesis
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Key parameters that need to be considered include the choice of solvent, base, temperature, and reaction time.
For instance, in the Williamson ether synthesis, the use of phase-transfer catalysts can be beneficial for large-scale production. These catalysts facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. This can improve reaction rates and eliminate the need for strictly anhydrous conditions.
The choice of solvent is also critical. While aprotic polar solvents like DMF and DMSO can promote S(_N)2 reactions, their high boiling points and potential toxicity can pose challenges for large-scale workup and purification. masterorganicchemistry.com More environmentally friendly and easily removable solvents are therefore desirable.
Optimization studies often involve a systematic variation of reaction parameters to identify the optimal conditions. For example, a study on the synthesis of symmetrical bis(benzhydryl)ethers found that using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at 110°C provided the best results. researchgate.net Similar systematic optimization would be crucial for the scalable synthesis of this compound.
Table 2: Factors for Optimization in Scalable Synthesis
| Factor | Considerations for Optimization | Potential Impact |
| Catalyst | Type, loading, and reusability. | Reaction rate, selectivity, and cost. |
| Solvent | Polarity, boiling point, toxicity, and recyclability. | Reaction efficiency, workup, and environmental impact. |
| Temperature | Balancing reaction rate with potential side reactions. | Yield and purity. |
| Reactant Ratio | Stoichiometry of the alcohol, base, and alkyl halide. | Conversion and selectivity. |
| Workup Procedure | Extraction, distillation, and crystallization methods. | Product isolation and purity. |
Synthesis of Structurally Related Analogs and Precursors
The synthesis of analogs and precursors of this compound is essential for structure-activity relationship studies and for providing the necessary building blocks for the target molecule.
Preparation of Chlorobenzyl-Substituted Intermediates
The key precursor for the synthesis of this compound is a suitable 4-chlorobenzyl electrophile. The most common of these are 4-chlorobenzyl chloride and 4-chlorobenzyl bromide. These can be prepared from 4-chlorobenzyl alcohol through reaction with thionyl chloride or hydrobromic acid, respectively.
Another important class of precursors are substituted benzyl ethers that can be converted to the desired chlorobenzyl analog. For example, a p-methoxybenzyl ether can be transformed into a p-chlorobenzyl ether. researchgate.net This provides a versatile route to access a range of substituted analogs.
The synthesis of more complex analogs may require the preparation of specialized chlorobenzyl-substituted intermediates. For instance, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol involves the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole (B134444). google.com This highlights the importance of having access to a variety of functionalized chlorobenzyl precursors to enable the synthesis of diverse target molecules.
Derivatization from Phenylethanol and Related Ether Compounds
The synthesis of phenylethanol and its derivatives, which can serve as precursors to compounds like this compound, can be achieved through several established organic chemistry reactions. One of the most prominent methods is the Grignard reaction, a powerful tool for creating carbon-carbon bonds. missouri.edu In a typical Grignard synthesis of 1-phenylethanol (B42297), bromobenzene (B47551) is reacted with magnesium in dry ether to form phenylmagnesium bromide. missouri.eduacademicjournals.org This Grignard reagent is then reacted with an aldehyde, such as acetaldehyde, to produce 1-phenylethanol after an acidic workup. missouri.edu The reaction is highly exothermic and requires careful temperature control. missouri.edu
Another approach to phenylethanol involves the reduction of styrene (B11656) oxide. google.com Various reducing agents can be employed, though some may lead to a mixture of primary and secondary alcohols. google.com Catalytic hydrogenation of styrene oxide using supported platinum group metal catalysts in the presence of a promoter is an improved method for preparing 2-phenylethanol. google.com
Once a suitable phenylethanol is obtained, etherification can be carried out to introduce the (4-chlorobenzyl)oxy group. Williamson's ether synthesis is a classic and versatile method for forming ethers. learncbse.in This reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, in this case, 4-chlorobenzyl chloride. learncbse.in For the synthesis of unsymmetrical ethers, where the two groups attached to the oxygen are different, Williamson's synthesis is particularly useful. learncbse.in
Alternatively, the direct anti-Markovnikov addition of alcohols to styrene derivatives, catalyzed by a superbase like P4-t-Bu, presents a modern and streamlined route to β-phenethyl ethers. thieme-connect.de Acid-catalyzed dehydration of alcohols can also be used to form ethers, although this method is generally more suitable for primary alcohols to avoid the formation of alkenes as side products, which is a common issue with secondary and tertiary alcohols. learncbse.in
Table 1: Comparison of Synthetic Routes to Phenylethanol Derivatives
| Method | Starting Materials | Key Reagents | Primary Product | Key Considerations |
| Grignard Reaction | Bromobenzene, Acetaldehyde | Magnesium, Dry Ether, Acid | 1-Phenylethanol | Requires anhydrous conditions; exothermic. missouri.edu |
| Styrene Oxide Reduction | Styrene Oxide | Reducing Agents (e.g., LiAlH4), or H2/Catalyst | 2-Phenylethanol | Choice of reducing agent affects product distribution. google.com |
| Williamson Ether Synthesis | Phenylethanol, 4-Chlorobenzyl chloride | Strong Base (e.g., NaH) | This compound | Good for unsymmetrical ethers; SN2 mechanism. learncbse.in |
| Anti-Markovnikov Addition | Styrene, 4-Chlorobenzyl alcohol | Superbase (e.g., P4-t-Bu) | β-Phenethyl ether derivative | Direct and streamlined approach. thieme-connect.de |
| Acid-Catalyzed Dehydration | Phenylethanol, 4-Chlorobenzyl alcohol | Acid Catalyst | Ether | Prone to alkene formation with secondary/tertiary alcohols. learncbse.in |
Synthesis of Heterocyclic Derivatives Incorporating the Chlorobenzyl Moiety
The chlorobenzyl group is a common structural motif in a variety of heterocyclic compounds, many of which exhibit significant biological activity. The synthesis of these derivatives often involves the reaction of a chlorobenzyl-containing starting material with a suitable partner to form the heterocyclic ring system.
For instance, 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans have been synthesized as selective ligands for antiestrogen-binding sites. electronicsandbooks.comnih.gov The key steps in this synthesis involved the reaction of 2-(p-chlorobenzyl)-6-methoxy-3(2H)-benzofuranones with arylorganometallic reagents, followed by dehydration of the resulting carbinols. electronicsandbooks.comnih.gov This approach allows for the construction of a complex heterocyclic framework with the desired chlorobenzyl substitution.
The synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles can be achieved using aryl/alkyl alkynyl aldehydes as versatile building blocks. nih.gov These compounds can undergo cyclization reactions with other organic molecules under metal-catalyzed, metal-free, or visible-light-mediated conditions to produce a wide range of heterocycles such as imidazoles, oxazoles, thiazoles, and pyrazoles. nih.gov For example, the reaction of aryl alkynyl aldehydes with amidines can lead to the formation of imidazole derivatives. nih.gov
Another strategy involves the use of 2-acetylbenzimidazole (B97921) as a starting material to create more complex heterocyclic systems. nih.gov This compound can be reacted with thiosemicarbazide (B42300) or semicarbazide, and the resulting products can be further cyclized and derivatized to yield various thiazole (B1198619) and selenadiazole derivatives. nih.gov
The Ramberg–Bäcklund rearrangement provides a novel approach for the alkylation of N-heterocycles. acs.org This method involves the base-mediated extrusion of sulfur dioxide from N-heteroaryl sulfones to generate N-heterocyclic benzylic anions, which can then be trapped with electrophiles. acs.org This allows for the strategic formation of a C(sp2)–C(sp3) bond, introducing a benzylic group, which could be a chlorobenzyl group, onto the heterocycle. acs.org
Table 2: Examples of Heterocyclic Synthesis Incorporating the Chlorobenzyl Moiety
| Heterocycle Class | Key Starting Materials | Reaction Type | Resulting Structure | Reference |
| Benzofurans | 2-(p-chlorobenzyl)-6-methoxy-3(2H)-benzofuranone, Arylorganometallic reagent | Nucleophilic addition, Dehydration | 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofuran | electronicsandbooks.comnih.gov |
| Imidazoles | Aryl alkynyl aldehyde, Amidine | Cyclization | Imidazole derivative | nih.gov |
| Thiazoles/Selenadiazoles | 2-Acetylbenzimidazole, Thiosemicarbazide/Semicarbazide | Condensation, Cyclization | Thiazole or Selenadiazole fused to benzimidazole | nih.gov |
| Alkylated N-Heterocycles | N-heteroaryl sulfone (with chlorobenzyl group) | Ramberg–Bäcklund type rearrangement | N-heterocycle with chlorobenzyl substituent | acs.org |
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), within a molecule.
Application of ¹H NMR and ¹³C NMR for Chemical Structure Elucidation
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide critical data for structure determination.
In the ¹H NMR spectrum of a related compound, 4-chlorobenzyl alcohol, the aromatic protons typically appear in the range of δ 7.28-7.34 ppm. rsc.org The benzylic protons (CH2) adjacent to the oxygen atom are observed around δ 4.67 ppm. rsc.org For the ethanol (B145695) moiety in similar structures, protons on the carbon adjacent to the ether oxygen would be expected to be deshielded and appear downfield. libretexts.org The hydroxyl proton signal can vary in its chemical shift depending on factors like solvent and concentration and often appears as a broad singlet. libretexts.org
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For a compound like 4-chlorobenzyl alcohol, characteristic signals include those for the aromatic carbons and the benzylic carbon. rsc.org In 2-[(4-Chlorobenzyl)oxy]-1-ethanol, one would expect distinct signals for the two carbons of the ethanol fragment, the benzylic carbon, and the carbons of the chlorobenzyl group.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.3 | ~128-133 |
| Benzylic CH₂ | ~4.5 | ~70-75 |
| O-CH₂ (ethanol) | ~3.7 | ~70-75 |
| HO-CH₂ (ethanol) | ~3.5 | ~60-65 |
Utility of Two-Dimensional NMR Techniques (e.g., HMBC) in Complex Structure Determination
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity of a molecule. libretexts.orgcolumbia.edu HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This information is crucial for assembling the molecular fragments identified by 1D NMR into a complete and accurate structure. For this compound, an HMBC spectrum would show correlations between the benzylic protons and the carbons of the aromatic ring, as well as with the carbon of the ethoxy group, confirming the ether linkage.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Purity Profiling and Identification
Both GC-MS and LC-MS/MS are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov GC-MS is suitable for volatile and thermally stable compounds. rsc.orgnih.gov In the case of this compound, a derivative might be necessary to increase its volatility for GC-MS analysis. The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight, and a series of fragment ions that are characteristic of the molecule's structure.
LC-MS/MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS. nih.gov This method would be highly effective for the analysis of this compound, providing information on its purity and confirming its identity.
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected m/z Values |
|---|---|---|
| MS | Molecular Weight | 186 (M⁺), 188 (M+2⁺) due to ³⁵Cl/³⁷Cl isotopes |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. libretexts.org A strong C-O stretching absorption would also be expected around 1000-1200 cm⁻¹. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring in this compound would result in characteristic UV absorptions.
Advanced Chromatographic Methods for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of a compound and for its preparative separation. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. This technique can effectively separate the target compound from any impurities, allowing for accurate quantification of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of semi-volatile and non-volatile compounds like this compound. It is primarily used for separation, identification, and quantification. Given the compound's aromatic ring and polar alcohol group, reversed-phase HPLC is the most common and effective approach.
Detailed Research Findings: In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. For this compound, a mobile phase starting with a high proportion of water (often buffered) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. mdpi.comrsc.org Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the chlorobenzyl chromophore exhibits strong absorbance. rsc.org
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 μm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. mdpi.comnih.gov The analysis of this compound by UPLC would offer a more efficient method for purity testing and impurity profiling, capable of separating closely related substances that might co-elute in a standard HPLC run. nih.gov
Table 1: Typical HPLC/UPLC Parameters for Analysis of this compound
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes | 5% to 95% B over 3 minutes |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | DAD at 220 nm | DAD at 220 nm |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. With a boiling point of 288.4°C, this compound is considered a semi-volatile compound. chemsrc.com GC analysis is well-suited for assessing its purity, particularly for detecting more volatile impurities such as residual solvents or starting materials like 4-chlorobenzyl alcohol. The analysis is typically performed using a capillary column with a non-polar or medium-polarity stationary phase and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Supercritical Fluid Chromatography (SFC) serves as a hybrid of gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. A key advantage of SFC is that it allows for the analysis of compounds at lower temperatures than GC, which is beneficial for thermally sensitive molecules. SFC can provide fast and efficient separations and is also considered a "greener" technique due to the reduced use of organic solvents. For this compound, SFC could offer an alternative to GC for purity analysis, potentially providing different selectivity for certain impurities.
Enantioselective Chromatography for Chiral Analysis
The structure of this compound contains a chiral center at the second carbon of the ethanol moiety (the carbon atom bearing the hydroxyl group). This means the compound exists as a pair of enantiomers (R- and S-forms). Enantioselective chromatography is essential for separating and quantifying these enantiomers, which is critically important as they can have different biological activities.
Detailed Research Findings: The most effective method for this purpose is HPLC using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including aromatic alcohols and ethers. For the separation of this compound enantiomers, a column like Chiralpak® or Chiralcel® would be a primary choice. The separation can be optimized by screening different mobile phases, including:
Normal Phase: Typically mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol).
Polar Organic Mode: Mixtures of polar organic solvents, such as acetonitrile and methanol/ethanol.
Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol.
Another approach involves the use of crown ether-based CSPs, which are particularly effective for separating chiral molecules containing primary amine groups. researchgate.net While not directly applicable to the intact alcohol, derivatization of the analyte could make this an option.
Table 2: Potential Enantioselective HPLC Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
|---|---|---|
| Chiral Column | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Methanol (80:20, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Other Advanced Analytical Techniques
Beyond mainstream chromatography, several other analytical techniques provide valuable information for the characterization of this compound.
Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular structure. A Raman spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups: the C=C stretching of the aromatic ring, C-H stretching of the aromatic and aliphatic parts, the ether C-O-C stretching, and the O-H stretching of the primary alcohol group. It is a non-destructive technique useful for structural confirmation.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates species based on their charge-to-size ratio. For chiral separations, a chiral selector is added to the background electrolyte. chromatographytoday.comnih.gov To separate the enantiomers of the neutral this compound, a charged chiral selector like a derivatized cyclodextrin (B1172386) would be used. sci-hub.boxnih.govspringernature.com The differential interaction between each enantiomer and the cyclodextrin results in different apparent mobilities, leading to their separation. chromatographytoday.com
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of a substance.
DSC: This technique measures the heat flow associated with thermal transitions as a function of temperature. For this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point (reported as 108-112°C), confirming its identity and providing an indication of its purity. chemsrc.comnih.gov
TGA: This method measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the thermal stability of the compound and its decomposition profile, showing the temperature at which it begins to degrade. nih.govnih.gov
Table 3: Summary of Other Advanced Analytical Techniques
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Raman Spectroscopy | Molecular structure, functional groups | Confirms presence of aromatic, ether, and alcohol moieties. |
| Capillary Electrophoresis | Chiral and achiral purity | Orthogonal method for purity; chiral separation with selectors. |
| Differential Scanning Calorimetry (DSC) | Melting point, purity, phase transitions | Measures melting endotherm (~108-112 °C), assesses purity. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile | Determines the onset temperature of thermal degradation. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of the electronic properties of molecules. By applying DFT methods to 2-[(4-Chlorobenzyl)oxy]-1-ethanol, one can calculate a range of fundamental properties that govern its behavior.
Electronic Structure and Reactivity: DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in understanding the compound's reactivity. The HOMO-LUMO gap, for instance, provides an estimate of the molecule's chemical stability and its tendency to undergo electronic transitions.
Spectroscopic Predictions: DFT is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of the compound. Theoretical calculations can generate vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these theoretical spectra with experimental data can confirm the molecule's structure and provide a deeper understanding of its vibrational and electronic properties.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Key Vibrational Frequencies | C-O stretch: ~1100 cm⁻¹, O-H stretch: ~3400 cm⁻¹ | Predictions aid in the interpretation of experimental IR and Raman spectra. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of this compound over time. This approach is essential for understanding its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
Conformational Analysis: The ether linkage and the rotatable bonds in the ethanol (B145695) moiety of this compound allow for a range of possible three-dimensional structures, or conformers. MD simulations can explore the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is critical, as the biological activity of a molecule can be highly dependent on its preferred shape.
Intermolecular Interactions: By simulating this compound in a solvent, typically water, MD can reveal detailed information about solute-solvent interactions. It can quantify the formation and lifetime of hydrogen bonds between the hydroxyl group of the ethanol moiety and surrounding water molecules. Furthermore, if a potential biological target is known, MD simulations can be used to model the docking of this compound into the active site of a protein, elucidating the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the complex.
Table 2: Illustrative Data from Molecular Dynamics Simulations of this compound
| Simulation Parameter | Illustrative Finding | Implication |
| Dominant Conformer | Gauche conformation around the O-CH₂-CH₂-OH dihedral angle | The most probable shape of the molecule in solution, which influences its interaction with other molecules. |
| Radial Distribution Function (g(r)) | Peak at ~2.8 Å for water oxygen around the hydroxyl hydrogen | Indicates the average distance and ordering of water molecules, highlighting strong hydrogen bonding. |
| Solvent Accessible Surface Area (SASA) | Chlorobenzyl group: ~150 Ų, Hydroxyl group: ~30 Ų | Quantifies the exposure of different parts of the molecule to the solvent, affecting solubility and interaction potential. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug discovery and toxicology. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, antimicrobial activity) is required.
Descriptor Calculation and Model Building: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment from DFT). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that finds the best correlation between a subset of these descriptors and the observed biological activity. nih.gov
Predictive Power: Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new or untested compounds, such as this compound. This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. The model can also provide insights into the structural features that are important for the desired activity. nih.gov
Table 3: Illustrative QSAR Model and Descriptor Contributions
| Descriptor | Type | Illustrative Contribution | Interpretation |
| LogP | Lipophilicity | Positive | Increased lipophilicity (hydrophobicity) may enhance membrane permeability and activity. |
| Dipole Moment | Electronic | Negative | A lower overall dipole moment might be favorable for binding to a nonpolar active site. |
| Molecular Weight | Constitutional | Positive | Higher molecular weight, within a certain range, could correlate with increased van der Waals interactions. |
| Number of Hydrogen Bond Donors | Topological | Positive | The presence of the hydroxyl group as a hydrogen bond donor is likely important for target interaction. |
In Silico Studies of Reaction Mechanisms and Pathways
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. This can include its synthesis, degradation, or metabolic transformation. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for the reaction to proceed.
Synthesis and Degradation Pathways: For instance, the synthesis of this compound, likely from 4-chlorobenzyl chloride and ethylene (B1197577) glycol, can be modeled to understand the reaction mechanism (e.g., SN2) and to optimize reaction conditions. Similarly, its degradation pathways, such as oxidation of the alcohol or cleavage of the ether bond, can be computationally explored to predict its stability and potential breakdown products.
Metabolic Transformations: If this compound is considered for a biological application, it is crucial to understand how it might be metabolized in the body. Computational models can predict common metabolic reactions, such as oxidation by cytochrome P450 enzymes. By calculating the activation energies for different potential metabolic reactions, it is possible to predict the most likely metabolites, which is a critical step in assessing the compound's potential toxicity and pharmacokinetic profile.
Pharmacological and Biological Activity Investigations
Antimicrobial Efficacy and Mechanistic Studies
The antimicrobial properties of 2-[(4-Chlorobenzyl)oxy]-1-ethanol and its derivatives have been evaluated against various bacteria and fungi. These studies aim to understand its spectrum of activity and the underlying mechanisms of inhibition.
Antibacterial Spectrum and Potency
While detailed studies on the antibacterial spectrum of this compound are limited, the broader class of related compounds, such as econazole (B349626), which contains the 4-chlorobenzyl ether moiety, has demonstrated some action against Gram-positive bacteria. nih.gov This suggests that the core structure may contribute to antibacterial effects, warranting further investigation to determine the specific potency and range of bacterial species susceptible to this compound.
Antifungal Activity and Inhibition Mechanisms
The antifungal activity of compounds containing the this compound backbone is more extensively documented. Econazole, a derivative, is a well-known broad-spectrum antimycotic. nih.gov The primary mechanism of action for azole antifungals like econazole involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.gov Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death. Studies on various antifungal agents have highlighted the importance of targeting key enzymes like chitin (B13524) synthase and ceramide synthase for effective fungal inhibition. nih.gov While direct mechanistic studies on this compound are not widely available, its structural similarity to known antifungal agents suggests a potential role in disrupting fungal cell integrity.
Ethanol (B145695) itself has been shown to be effective in eliminating microorganisms like Candida albicans. nih.gov The combination of an alcohol moiety with the chlorobenzyl group in this compound could potentially lead to a synergistic antifungal effect.
Antituberculosis Activity Evaluation
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the search for new antitubercular agents. nih.gov Research into various chemical scaffolds has identified promising compounds. For instance, derivatives of 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles have shown high in vitro antimycobacterial activity. nih.gov Similarly, certain 1,2,4,5-tetrazine (B1199680) derivatives have demonstrated pronounced antimycobacterial effects. researchgate.net While there is no direct evidence of the antituberculosis activity of this compound in the reviewed literature, the exploration of diverse chemical structures for anti-TB drug discovery suggests that its potential in this area should not be dismissed without specific evaluation.
Antimalarial Activity Assessment
Malaria remains a significant global health issue, and the search for new antimalarial drugs is ongoing. nih.gov Studies have investigated the antimalarial potential of various plant-derived compounds and synthetic molecules. For example, derivatives of 4-nerolidylcatechol (B1236061) have shown promise by inhibiting isoprenoid biosynthesis and hemozoin formation in Plasmodium falciparum. nih.gov Although direct assessment of this compound for antimalarial activity is not found in the available literature, the diverse range of chemical classes exhibiting antimalarial properties suggests that novel compounds could emerge from previously unexplored scaffolds.
Insecticidal Properties and Related Bioassays
The quest for effective and safe insecticides is a continuous effort in agriculture and public health. ohp.com While specific data on the insecticidal properties of this compound is not available, the general principle of bioassays involves testing compounds against target insect species to determine their toxicity and potential for pest control.
Investigations into Other Pharmacological Activities
Beyond its antimicrobial potential, the broader chemical class to which this compound belongs has been investigated for other pharmacological effects.
Anticancer Activity
The search for novel anticancer agents has led to the synthesis and evaluation of numerous compounds. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues have been designed and tested against various cancer cell lines. nih.gov One of these compounds, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity. nih.gov Similarly, hybrid molecules of ciminalum and thiazolidinone have shown notable cytotoxic effects on tumor cells. nih.gov These findings highlight the potential for discovering anticancer activity in diverse chemical structures, though specific studies on this compound are lacking.
Anti-inflammatory Activity
Research into new anti-inflammatory agents aims to find alternatives to existing drugs that can have side effects. nih.gov Studies on salicylaldehyde (B1680747) 2-chlorobenzoyl hydrazone and its zinc(II) complex have shown expressive anti-inflammatory profiles in animal models. nih.gov The ethanol extract of Nelumbo nucifera fruit has also demonstrated strong anti-inflammatory effects, attributed to its phytochemical constituents. nih.gov These examples underscore the potential for discovering anti-inflammatory properties in various chemical entities, including potentially this compound, though direct evidence is not yet available.
Anticonvulsant Activity
The development of new anticonvulsant drugs is crucial for managing epilepsy effectively. nih.gov Researchers have synthesized and evaluated various compounds for their anti-seizure activity. For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed promising anticonvulsant effects in mouse models. nih.gov Another study on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, however, did not show significant anticonvulsant activity. uran.ua These mixed results with different chemical classes indicate that anticonvulsant properties are highly structure-specific, and the potential of this compound in this regard remains to be determined.
In Vitro and In Vivo Metabolism Studies
Detailed research findings and data tables on the metabolism of this compound are not available in the current body of scientific literature.
Advanced Analytical Methodologies for Purity Profiling and Quantification
Impurity Profiling and Characterization in Active Pharmaceutical Ingredients and Intermediatesresearchgate.netich.org
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities present in a substance. ijprajournal.com For a pharmaceutical intermediate like 2-[(4-Chlorobenzyl)oxy]-1-ethanol, this process is critical as the purity of the intermediate directly impacts the quality and safety of the subsequent API. nih.gov Impurities can originate from various sources, including the manufacturing process (process-related impurities) or the degradation of the substance over time (degradants). researchgate.net
Identification of Related Substances and Degradantsresearchgate.netich.org
The identification of related substances and degradants is a crucial step in ensuring the purity of pharmaceutical materials. ijprajournal.com For this compound, potential process-related impurities could include unreacted starting materials such as 4-chlorobenzyl alcohol and ethylene (B1197577) glycol, or by-products from side reactions.
Forced degradation, or stress testing, is a critical component of identifying potential degradants. nih.gov By subjecting this compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, potential degradation pathways can be elucidated. nih.govijrpns.com The primary degradation pathway for this molecule is likely the cleavage of the ether bond, which would yield 4-chlorobenzyl alcohol and ethylene glycol.
Table 1: Potential Impurities and Degradants of this compound
| Compound Name | Structure | Type | Potential Origin |
| 4-Chlorobenzyl alcohol | Cl-C₆H₄-CH₂OH | Process-Related / Degradant | Unreacted starting material or hydrolysis product |
| Ethylene glycol | HO-CH₂-CH₂-OH | Process-Related / Degradant | Unreacted starting material or hydrolysis product |
| 4,4'-Dichlorodibenzyl ether | (Cl-C₆H₄-CH₂)₂O | Process-Related | By-product from self-condensation of 4-chlorobenzyl alcohol |
| 1,2-Bis[(4-chlorobenzyl)oxy]ethane | (Cl-C₆H₄-CH₂-O-CH₂)₂ | Process-Related | Product of over-alkylation of ethylene glycol |
| 4-Chlorobenzoic acid | Cl-C₆H₄-COOH | Degradant | Oxidation of the benzyl (B1604629) group |
| 4-Chlorobenzaldehyde | Cl-C₆H₄-CHO | Degradant | Oxidation of the benzyl group |
Chromatographic and Spectroscopic Approaches for Comprehensive Impurity Analysisresearchgate.netich.org
A combination of chromatographic and spectroscopic techniques is essential for a thorough impurity analysis. ijprajournal.com
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main compound. researchgate.net A reverse-phase HPLC method, typically using a C18 column, is effective for separating compounds based on their polarity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the separation of a wide range of impurities with varying polarities. nih.gov UV detection is commonly employed for quantification due to the chromophoric nature of the chlorobenzyl group. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the identification of unknown impurities. resolvemass.cachimia.ch By coupling the separation power of LC with the mass-analyzing capabilities of MS, it is possible to obtain the molecular weight of impurities. synthinkchemicals.com Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information, aiding in the definitive identification of the impurity. synthinkchemicals.com
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy are vital for the structural elucidation of isolated impurities. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy helps identify functional groups present in the impurity.
Quantitative Analysis in Research and Developmentresearchgate.netresolvemass.cayoutube.com
Accurate quantification of this compound is essential during research and development to monitor reaction progress, determine yield, and ensure consistency between batches. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose. rbscience.co.in
The method relies on the principle that the absorbance of a compound is directly proportional to its concentration, as described by the Beer-Lambert law. rbscience.co.in A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations and measuring their corresponding peak areas after injection into the HPLC system. youtube.com The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve.
Table 2: Example of a Calibration Curve Data for HPLC-UV Quantification
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,456 |
| 100 | 1,503,123 |
| 150 | 2,255,876 |
| Correlation Coefficient (r²) | 0.9998 |
Method Development and Validation for Quality Control and Research Applicationsresearchgate.netich.orgcymitquimica.com
For an analytical method to be suitable for its intended purpose, it must undergo a rigorous development and validation process. fda.gov This is particularly important for quality control applications where the method is used to release batches of material. The validation is performed according to the guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ich.orgeuropa.eu
The goal of method development is to create a procedure that is specific, sensitive, accurate, precise, and robust. For an HPLC method for this compound, this involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength.
Once developed, the method is validated by assessing the following parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of test results obtained by the method to the true value. kojvs.org This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). kojvs.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))
| Validation Parameter | Typical Acceptance Criteria for an Impurity Method |
| Specificity | Peak purity index > 0.99; No interference at the retention time of the main peak and impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Range | From LOQ to 120% of the specification limit. |
| Accuracy | Recovery of 80% - 120% of the known amount of impurity spiked. |
| Precision | Repeatability (RSD ≤ 5.0%); Intermediate Precision (RSD ≤ 10.0%). |
| LOQ | Signal-to-Noise ratio ≥ 10; Precision at LOQ (RSD ≤ 10%). |
| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |
Derivatization and Structure Activity Relationship Sar Studies
Synthesis of Novel Derivatives to Modulate and Enhance Biological Activity
The quest for more potent and selective therapeutic agents has spurred the synthesis of a wide array of novel derivatives based on the 2-[(4-Chlorobenzyl)oxy]-1-ethanol framework. A primary strategy involves the introduction of various heterocyclic moieties, such as triazoles, to the core structure. nih.govresearchgate.net These efforts are driven by the goal of discovering compounds with improved antifungal or other biological activities. nih.govnih.gov The synthesis process often involves multi-step reactions, starting with the core benzyl (B1604629) ethanol (B145695) structure and subsequently adding different functional groups and heterocyclic rings. researchgate.netnih.gov
For instance, researchers have successfully synthesized series of triazole derivatives by coupling the this compound backbone with substituted triazole rings. nih.gov This approach has led to the development of compounds with a broader spectrum of antifungal activity compared to established drugs like fluconazole. nih.gov The rationale behind these synthetic endeavors is often guided by computational modeling and a deep understanding of the target enzyme's active site, allowing for a more rational design of new drug candidates. iupac.org
Elucidation of Structural Features Critical for Biological Potency and Selectivity
The biological activity of derivatives of this compound is intricately linked to their three-dimensional structure and the nature of their substituent groups. SAR studies have been instrumental in identifying the key molecular features that govern potency and selectivity.
Impact of Halogen Substitution Patterns on Pharmacological Profiles
The presence and position of halogen atoms on the aromatic rings of these molecules play a crucial role in their pharmacological profiles. acs.org Halogens, particularly chlorine and fluorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.govresearchgate.net
Studies have shown that the substitution of hydrogen with a halogen atom, such as chlorine, can lead to a substantial increase in binding affinity. acs.org The position of the halogen is also critical; for example, the 4-chloro substitution on the benzyl ring is a common feature in many active compounds. Further halogenation, such as the introduction of a second chlorine atom on the phenyl ring, as seen in econazole (B349626), can further modulate activity. nih.gov The electronic effects of halogens, being highly electronegative, can alter the charge distribution within the molecule, thereby affecting its interaction with protein targets. u-tokyo.ac.jp
Table 1: Impact of Halogen Substitution on Biological Activity
| Compound Series | Halogen Substitution | Change in Affinity/Activity | Reference |
|---|---|---|---|
| hCatL Inhibitors | H to Cl | ~10-fold increase in affinity | acs.org |
| hCatL Inhibitors | Cl to I | ~10-fold increase in affinity | acs.org |
| Antipsychotic Indoles | Introduction of F | Enhanced metabolic stability | researchgate.net |
| Various Scaffolds | Aromatic F | Enhanced membrane permeability | researchgate.net |
Role of Core Heterocyclic Structures (e.g., Imidazole (B134444), Triazole, Thiazole) in Activity
Heterocyclic rings are a prominent feature in many successful derivatives of this compound and are fundamental to their biological activity. nih.govnih.gov Azole antifungals, for example, rely on the nitrogen atoms within their imidazole or triazole rings to coordinate with the heme iron atom of the target enzyme, lanosterol (B1674476) 14α-demethylase, thereby inhibiting ergosterol (B1671047) synthesis in fungi. iupac.org
Table 2: Role of Heterocyclic Cores in Biological Activity
| Heterocyclic Core | Biological Activity | Mechanism of Action (if known) | Reference |
|---|---|---|---|
| Imidazole | Antifungal | Coordination to the heme iron of lanosterol 14α-demethylase | iupac.org |
| Triazole | Antifungal | Coordination to the heme iron of lanosterol 14α-demethylase | nih.goviupac.org |
| Benzoxazole | Antifungal | Not specified | nih.gov |
| 1,2,5-Oxadiazole | Antiplasmodial | Not specified | mdpi.com |
| Indole, Thiazole (B1198619), Pyridine, Quinaxoline | Antiviral | Various | nih.gov |
Isosteric Replacement Strategies in Rational Drug Design
Isosteric and bioisosteric replacement are powerful tools in rational drug design, allowing medicinal chemists to fine-tune the properties of a lead compound without drastically altering its core structure. u-tokyo.ac.jpnih.gov This strategy involves substituting one atom or group of atoms with another that has similar physical or chemical properties.
A classic example is the replacement of a hydrogen atom with a fluorine atom. u-tokyo.ac.jp Due to their similar steric size, this substitution is often well-tolerated, but the high electronegativity of fluorine can lead to significant changes in the molecule's electronic properties and metabolic stability. u-tokyo.ac.jp Another common isosteric replacement is the substitution of an oxygen atom with a sulfur atom (a thioether) or a CH2 group. nih.gov
In the context of this compound derivatives, isosteric replacement has been employed to modulate activity and improve drug-like properties. For instance, replacing the ether oxygen with a triazolone group has been explored as a bioisosteric strategy to enhance water solubility while maintaining essential hydrogen-bonding interactions with the target enzyme. nih.gov The thoughtful application of bioisosterism can address a range of developmental challenges, including improving potency, selectivity, and pharmacokinetic parameters. nih.gov
Environmental Considerations and Fate
Biodegradation Pathways and Kinetics in Environmental Compartments
The biodegradation of 2-[(4-Chlorobenzyl)oxy]-1-ethanol is predicted to involve the cleavage of the ether linkage, followed by the separate degradation of the resulting 4-chlorobenzyl and ethanol (B145695) moieties. The ethanol portion is expected to be readily biodegradable. The ultimate fate of the molecule is therefore largely determined by the recalcitrance of the 4-chlorobenzyl group.
Chlorinated aromatic compounds can be degraded under both aerobic and anaerobic conditions, with the degree of chlorination often dictating the most favorable pathway. industrialmaintenanceproducts.net
Aerobic Degradation: In aerobic environments, the degradation of the 4-chlorobenzyl moiety would likely proceed through pathways observed for other lower-chlorinated aromatics. industrialmaintenanceproducts.net Bacteria can utilize oxygenases to insert oxygen atoms into the aromatic ring, leading to the formation of intermediates like chlorocatechols. nih.govnih.gov These intermediates are then subject to ring cleavage. For instance, some bacteria degrade 4-chlorobenzoic acid (a potential metabolite) by first converting it to 4-hydroxybenzoic acid, which is then funneled into the β-ketoadipate pathway. nih.gov Another aerobic pathway involves the metabolism of 4-chlorobenzoic acid to 4-chlorocatechol, which is then degraded via an ortho-cleavage pathway. researchgate.net
Anaerobic Degradation: Under anaerobic conditions, especially in environments like sediments and certain wastewaters, reductive dechlorination is a key initial step for highly chlorinated compounds. industrialmaintenanceproducts.netiwaponline.com For a monochlorinated compound like this compound, anaerobic degradation might be slower compared to more highly chlorinated congeners. However, anaerobic microbes have been shown to degrade benzyl (B1604629) ether linkages, such as those found in lignin, suggesting this part of the molecule can be broken down in anoxic environments. oup.comnih.gov Anaerobic degradation of the aromatic portion can occur with various electron acceptors like nitrate (B79036) or sulfate. niscpr.res.in Complete mineralization often requires a sequence of anaerobic and aerobic conditions. industrialmaintenanceproducts.net
A diverse range of microorganisms is capable of transforming chlorinated aromatic compounds and ethers. The complete mineralization of this compound would likely require a consortium of different microbial species with complementary metabolic capabilities. researchgate.net
Key Bacterial Genera:
Pseudomonas : Various species are well-known for their ability to degrade chloroaromatic compounds. For example, Pseudomonas aeruginosa has been shown to degrade 4-chlorobenzoic acid. researchgate.net
Rhodococcus : This genus is noted for its broad metabolic capacity towards xenobiotics, including chlorinated aromatics. nih.gov
Arthrobacter : An Arthrobacter species has been identified that can utilize 4-chlorobenzoate (B1228818) as its sole carbon and energy source by initially dehalogenating it to 4-hydroxybenzoate. osti.gov
Cupriavidus : A strain of Cupriavidus was found to aerobically metabolize 4-chlorobenzoic acid. nih.gov
Anaerobic Bacteria: Organisms like Desulfomonile tiedjei are known halorespiring bacteria that can reductively dechlorinate chlorobenzoates. iwaponline.com Rumen microbes have also demonstrated the ability to cleave benzyl ether bonds under anaerobic conditions. oup.comnih.gov
The initial enzymatic attack on the chloroaromatic ring is a critical step. This is often carried out by dioxygenases or monooxygenases, which can lead to the formation of halogenated intermediates that may be toxic, potentially creating metabolic bottlenecks. nih.govresearchwithrutgers.com
Hydrolysis and Other Abiotic Degradation Processes
Abiotic processes can contribute to the transformation of this compound in the environment, although their rates can vary significantly.
Hydrolysis: The benzyl ether linkage is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Cleavage of benzyl ethers usually requires strong acids or specific catalytic conditions not commonly found in the environment. organic-chemistry.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in natural waters.
Photolysis: Chloroaromatic compounds can absorb light at wavelengths greater than 290 nm, making them potentially susceptible to direct photolysis by sunlight. nih.gov The 4-chlorobenzyl moiety of the molecule may undergo photochemical degradation.
Atmospheric Oxidation: If volatilized into the atmosphere, the compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals (•OH). nih.gov The atmospheric half-life for related glycol ethers is estimated to be in the range of hours to a few days. ca.gov
Bioaccumulation Potential and Environmental Mobility Assessment
The structure of this compound suggests a dual nature regarding its environmental mobility and bioaccumulation.
Bioaccumulation Potential: The presence of the 4-chlorobenzyl group suggests a potential for bioaccumulation. Organochlorine compounds are known for their lipophilicity and capacity to accumulate in fatty tissues of organisms, potentially biomagnifying up the food chain. nih.gov The predicted octanol-water partition coefficient (Log Kow) is a key indicator. While data for the parent compound is unavailable, related compounds like 4-chlorobenzoic acid have a Log Kow of 2.7, indicating a moderate potential for bioaccumulation. nih.gov
Environmental Mobility: The ethoxy-1-ethanol portion of the molecule is structurally similar to glycol ethers. Glycol ethers are generally characterized by high water solubility and low sorption to soil and sediment. nih.govalliancechemical.com This suggests that this compound is likely to be mobile in soil and partition primarily to the water phase if released into the environment. nih.gov Its atmospheric fate would be influenced by its vapor pressure, but its water solubility might limit significant volatilization from water bodies.
Table 1: Predicted Environmental Properties and Behavior
| Property | Predicted Behavior for this compound | Rationale Based on Structural Analogues |
|---|---|---|
| Water Solubility | High | The ethoxy-1-ethanol group, similar to glycol ethers, imparts high water solubility. alliancechemical.com |
| Soil Adsorption (Koc) | Low | High water solubility and the glycol ether-like structure suggest weak adsorption to soil organic carbon. nih.gov |
| Bioaccumulation Factor (BCF) | Moderate | The chloroaromatic moiety suggests a potential for bioaccumulation, typical of organochlorine compounds. nih.gov |
| Environmental Mobility | High | Expected to be mobile in soil and aquatic systems due to high water solubility and low soil adsorption. nih.gov |
Environmental Impact of Synthesis Byproducts and Process Emissions
The synthesis of this compound likely involves the reaction of 4-chlorobenzyl chloride with ethylene (B1197577) glycol in a Williamson ether synthesis. The environmental impact would therefore be associated not only with the final product but also with unreacted starting materials and any byproducts.
Potential Byproducts and Precursors:
4-Chlorobenzyl chloride: This is a precursor that could be present as an impurity. Benzyl chloride itself is classified as a probable human carcinogen (EPA Group B2) and is a severe irritant to the respiratory tract, skin, and eyes. epa.gov
Ethylene glycol: A common industrial chemical, ethylene glycol has moderate acute toxicity to aquatic life.
Chlorinated impurities: Synthesis of chlorinated aromatic compounds can sometimes produce other chlorinated byproducts, including more highly chlorinated species or isomers, which could have different and potentially greater toxicity and persistence. nih.govnih.gov
Process emissions from manufacturing facilities are a primary route of entry for such chemicals into the environment. ca.govepa.gov These emissions can occur to air, water, and land, leading to contamination and potential exposure for environmental receptors.
Persistence and Distribution in Various Environmental Media
Persistence: The molecule's persistence is largely dictated by the degradation rate of the 4-chlorobenzyl moiety. Chlorinated aromatic compounds are known for their resistance to degradation and can persist in the environment. industrialmaintenanceproducts.netresearchgate.net While the ethanol side chain is expected to biodegrade rapidly, the chlorinated aromatic ring is more recalcitrant. Environmental half-lives for some chlorobenzoates can range from days to months. industrialmaintenanceproducts.net The compound as a whole would be considered moderately persistent.
Distribution: Based on its predicted high water solubility and low soil adsorption potential, this compound is expected to predominantly reside in the aqueous phase of the environment. nih.govnih.gov If released to soil, it would likely leach into groundwater. A fugacity model assessment for benzyl chloride showed it remains predominantly in water after release. nih.gov A similar distribution pattern is expected for this compound, though its lower volatility compared to benzyl chloride might lead to even less partitioning to air.
Table 2: Predicted Environmental Fate Summary
| Environmental Compartment | Predicted Fate and Behavior |
|---|---|
| Atmosphere | Subject to degradation by hydroxyl radicals with a half-life of hours to days. ca.gov |
| Water | Primary receiving compartment. nih.gov Slow to moderate biodegradation. Unlikely to hydrolyze. Potential for photolysis. |
| Soil | High mobility. nih.gov Likely to leach to groundwater. Biodegradation will depend on microbial populations and redox conditions. |
| Sediment | Partitioning to sediment expected to be low. Potential for anaerobic degradation via reductive dechlorination. iwaponline.com |
| Biota | Moderate potential for bioaccumulation in aquatic organisms due to the chloroaromatic structure. nih.gov |
Future Research Horizons for this compound
The scientific community is poised to delve deeper into the multifaceted nature of the chemical compound this compound. While foundational knowledge exists, future research is set to unlock its full potential, from optimizing its synthesis to understanding its environmental footprint. This article outlines the key future directions in the investigation of this compound, focusing on novel synthetic methodologies, mechanistic pharmacological insights, advanced analytical techniques, targeted derivative design, and comprehensive environmental risk assessment.
Q & A
Q. What are the best practices for reconciling conflicting spectral data (e.g., NMR splitting patterns) in derivatives of this compound?
- Assign ambiguous signals using 2D NMR (COSY, HSQC). For example, NOESY can confirm spatial proximity between the benzyl and ethanol groups. Compare with synthesized analogs to isolate substituent effects .
Methodological Notes
- Synthesis Optimization : Prioritize PEG-400 for greener chemistry and higher yields .
- Data Validation : Cross-check elemental analysis with EIMS and X-ray crystallography (if crystalline) .
- Biological Assays : Use standardized protocols (e.g., MIC for antifungals, IC₅₀ for cytotoxicity) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
